N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide
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Overview
Description
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a cyclohexa-2,5-dien-1-ylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene ring This can be achieved through a series of halogenation and methoxylation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by the careful addition of the hypochlorous amide group. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the methoxy group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Chloro-2,3,5,6-tetrafluoro-phenyl)-4-methyl-benzenesulfonamide
- 2,3,5,6-Tetrafluoro-4-methoxy-benzamide
- 1,4-Benzenediol, 2,3,5,6-tetrafluoro-
Uniqueness
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific combination of halogen atoms and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63995-39-1 |
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Molecular Formula |
C7H3Cl2F4NO |
Molecular Weight |
264.00 g/mol |
IUPAC Name |
N,4-dichloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-imine |
InChI |
InChI=1S/C7H3Cl2F4NO/c1-15-7(8)5(12)2(10)4(14-9)3(11)6(7)13/h1H3 |
InChI Key |
JPAWTDKEOBXOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C(C(=NCl)C(=C1F)F)F)F)Cl |
Origin of Product |
United States |
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